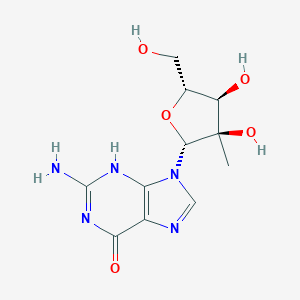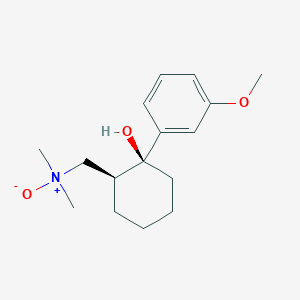
N-Biotinyl-N'-Boc-1,6-Hexanediamin
Übersicht
Beschreibung
N-Biotinyl-N’-Boc-1,6-hexanediamine is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound is known for its high purity and is widely cited in global scientific literature .
Wissenschaftliche Forschungsanwendungen
N-Biotinyl-N’-Boc-1,6-hexanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and assays.
Biology: The compound is employed in biochemical assays and as a biotinylated probe for studying protein interactions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the production of biotinylated materials for various industrial processes .
Wirkmechanismus
Target of Action
N-Biotinyl-N’-Boc-1,6-hexanediamine is a specialty product used in proteomics research
Mode of Action
It’s known that this compound can be used as a linear hexyl spacer (c6-spacer) in the synthesis of various bioactive compounds . This suggests that it may interact with its targets by bridging functional groups or facilitating the formation of complex structures.
Biochemical Pathways
It has been used in the synthesis of biodegradable poly(disulfide amine)s for gene delivery , multifunctional dendrimers for theranostics , and polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences . These applications suggest that it may play a role in gene expression, therapeutic delivery, and cancer treatment.
Result of Action
Given its use in the synthesis of gene delivery systems and anti-cancer complexes , it’s likely that it plays a role in facilitating the delivery of therapeutic agents to target cells and potentially altering gene expression or DNA structure.
Biochemische Analyse
Biochemical Properties
N-Biotinyl-N’-Boc-1,6-hexanediamine can be used as a modification reagent for biomolecules such as proteins and antibodies . Through its hexanediamine part, it can react with other molecules to form stable covalent connections .
Cellular Effects
Given its biotinylated nature, it can be inferred that it may play a role in marking and tracking molecules for detection and analysis in cellular studies .
Molecular Mechanism
The molecular mechanism of N-Biotinyl-N’-Boc-1,6-hexanediamine involves the formation of covalent connections with other molecules through its hexanediamine part . This allows it to be used for the development of biosensors, drug delivery systems, and molecular marking and analysis in biochemical and molecular biology experiments .
Vorbereitungsmethoden
The synthesis of N-Biotinyl-N’-Boc-1,6-hexanediamine involves several steps. Initially, biotin, HOBT (1-Hydroxybenzotriazole), and EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added to DMF (Dimethylformamide) at room temperature. Subsequently, N’-Boc-1,6-hexamethylenediamine is added, and the mixture is stirred overnight. The DMF is then spin-dried, and methyl alcohol is added to precipitate white solids. These solids are filtered and dried to obtain the crude product, which is then purified to achieve high purity .
Analyse Chemischer Reaktionen
N-Biotinyl-N’-Boc-1,6-hexanediamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amine groups.
Oxidation and Reduction:
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, leading to the formation of the free amine
Vergleich Mit ähnlichen Verbindungen
N-Biotinyl-N’-Boc-1,6-hexanediamine is unique due to its biotinylated structure and the presence of a Boc-protected amine group. Similar compounds include:
N-Boc-1,6-hexanediamine: Lacks the biotinylated structure but has a similar Boc-protected amine group.
Biotinylated Polyethylene Glycol: Another biotinylated compound used in similar biochemical applications.
Biotinylated Lysine: Used in protein labeling and biochemical assays
N-Biotinyl-N’-Boc-1,6-hexanediamine stands out due to its specific combination of biotinylation and Boc protection, making it highly versatile in various scientific applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLNCGHFZLQFOA-BQFCYCMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451517 | |
| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153162-70-0 | |
| Record name | N-Biotinyl-N'-Boc-1,6-hexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















